molecular formula C16H27NO6 B13394606 Boc-L-glutamic acid alpha-cyclohexyl ester

Boc-L-glutamic acid alpha-cyclohexyl ester

Cat. No.: B13394606
M. Wt: 329.39 g/mol
InChI Key: DVTMNTVXXIJGMR-UHFFFAOYSA-N
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Description

BOC-GLU-OCHEX, also known as N-tert-butoxycarbonyl-O5-cyclohexyl-L-glutamic acid, is a chemical compound with the molecular formula C16H27NO6. It is a derivative of glutamic acid, where the side-chain carboxyl group is protected by a cyclohexyl ester and the amino group is protected by a tert-butoxycarbonyl (BOC) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), to introduce glutamic acid residues while minimizing side reactions during acidic and basic treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-GLU-OCHEX typically involves the protection of the amino and carboxyl groups of glutamic acid. The amino group is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. The carboxyl group is then esterified with cyclohexanol using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

In industrial settings, the production of BOC-GLU-OCHEX follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BOC-GLU-OCHEX undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of BOC-GLU-OCHEX in chemical synthesis involves its incorporation into the target molecule, followed by subsequent reactions to achieve the desired chemical transformation. The BOC group protects the amino group during synthesis, preventing unwanted side reactions. The cyclohexyl ester protects the carboxyl group, which can be selectively cleaved under specific conditions to yield the desired product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BOC-GLU-OCHEX is unique due to its specific protecting groups, which provide stability during peptide synthesis and minimize side reactions. The cyclohexyl ester is particularly stable to trifluoroacetic acid, making it suitable for use in solid-phase peptide synthesis.

Properties

Molecular Formula

C16H27NO6

Molecular Weight

329.39 g/mol

IUPAC Name

5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)

InChI Key

DVTMNTVXXIJGMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1CCCCC1

Origin of Product

United States

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